2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-cyano-3-(4-oxo-3-methoxyphenyl)-N-(4-methylphenyl)propanamide
Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anticancer effects could be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide
- 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide
Uniqueness
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive compound compared to similar compounds lacking one or both of these groups.
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDPMGNBMUOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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